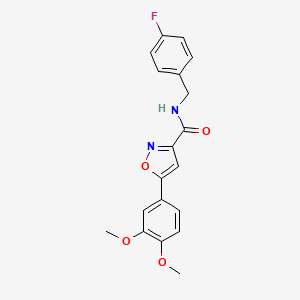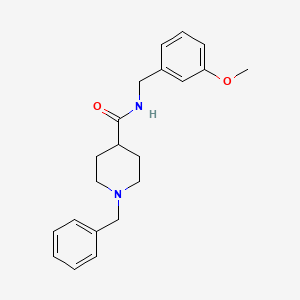![molecular formula C16H19N3O3 B4506671 1-异丙基-4-(3-甲氧基苯基)-4,7-二氢-1H-吡唑并[3,4-b]吡啶-3,6(2H,5H)-二酮](/img/structure/B4506671.png)
1-异丙基-4-(3-甲氧基苯基)-4,7-二氢-1H-吡唑并[3,4-b]吡啶-3,6(2H,5H)-二酮
描述
1-isopropyl-4-(3-methoxyphenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione is a useful research compound. Its molecular formula is C16H19N3O3 and its molecular weight is 301.34 g/mol. The purity is usually 95%.
The exact mass of the compound 1-isopropyl-4-(3-methoxyphenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione is 301.14264148 g/mol and the complexity rating of the compound is 515. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-isopropyl-4-(3-methoxyphenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-isopropyl-4-(3-methoxyphenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
杂环形成中的合成与用途
1-异丙基-4-(3-甲氧基苯基)-4,7-二氢-1H-吡唑并[3,4-b]吡啶-3,6(2H,5H)-二酮在杂环合成中显示出用途。Mahata 等人。(2003 年)探索了使用相关化合物作为合成子在具有掩蔽或未掩蔽醛官能团的五元和六元杂环的区域特异性合成中的用途。他们强调了其在与各种杂核亲核试剂进行有效环缩合中的作用 (Mahata, Kumar, Sriram, Ila, & Junjappa, 2003)。
多组分合成
凌凡、姚超超和魏鑫(2016 年)描述了一种涉及新型 8-烷氧基羰基萘基官能化吡唑并[3,4-b]吡啶合成的多组分反应。他们强调了三氯化铁在该合成中作为催化剂的作用,展示了其在化学反应中的潜力 (Fan, Yao, & Wei, 2016)。
超声促进合成
在 Nikpassand 等人(2010 年)的一项研究中,使用超声波辐射合成了该化合物的稠合多环版本,展示了一种高效且快速的方法,并具有优异的产率。这突出了该化合物对创新合成技术的响应 (Nikpassand, Mamaghani, Shirini, & Tabatabaeian, 2010)。
在腐蚀抑制中的作用
Dandia 等人(2013 年)的一篇论文研究了吡唑并吡啶衍生物的合成,包括类似化合物,以及它们作为酸性环境中低碳钢的腐蚀抑制剂的有效性。这证明了其在工业过程中的潜在应用 (Dandia, Gupta, Singh, & Quraishi, 2013)。
未来方向
The development of novel fluorescent molecules for the detection of chemically, biologically, and environmentally important functional molecules has received much attention in recent years . Therefore, the future directions in this field could involve the synthesis of new pyrazolo[3,4-b]pyridine derivatives with improved properties and functionalities .
作用机制
Target of Action
Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . This suggests that the compound might interact with palladium catalysts and organoboron reagents, which are commonly used in SM reactions .
Mode of Action
Based on its potential use in sm reactions, it can be inferred that it might participate in carbon–carbon bond forming reactions . In SM reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The compound might be involved in the SM coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
Compounds with similar structures have been reported to have efficient luminescence , suggesting that this compound might also exhibit similar photophysical properties.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the success of SM reactions, in which this compound might be involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
生化分析
Biochemical Properties
1-isopropyl-4-(3-methoxyphenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are crucial in cell signaling pathways . The compound’s interaction with these enzymes can lead to altered phosphorylation states of target proteins, affecting downstream signaling events.
Cellular Effects
The effects of 1-isopropyl-4-(3-methoxyphenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione on cellular processes are profound. It has been shown to influence cell proliferation, apoptosis, and differentiation . By modulating cell signaling pathways, such as the MAPK and PI3K/Akt pathways, the compound can alter gene expression and cellular metabolism. These changes can lead to either the promotion or inhibition of cell growth, depending on the context.
Molecular Mechanism
At the molecular level, 1-isopropyl-4-(3-methoxyphenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione exerts its effects through binding interactions with specific biomolecules . It can act as an inhibitor or activator of enzymes, depending on the target. For example, its binding to kinase enzymes can prevent substrate phosphorylation, thereby inhibiting enzyme activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-isopropyl-4-(3-methoxyphenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione have been observed to change over time . The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to the compound can lead to sustained changes in cell signaling and gene expression, which may result in long-term alterations in cellular behavior.
Dosage Effects in Animal Models
The effects of 1-isopropyl-4-(3-methoxyphenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione vary with different dosages in animal models . At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or antitumoral activity. At higher doses, toxic or adverse effects may be observed, including cellular toxicity and organ damage. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
1-isopropyl-4-(3-methoxyphenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione is involved in several metabolic pathways . It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. The compound’s effects on metabolic flux and metabolite levels can influence overall cellular metabolism, potentially leading to changes in energy production and utilization.
Transport and Distribution
The transport and distribution of 1-isopropyl-4-(3-methoxyphenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of 1-isopropyl-4-(3-methoxyphenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. For example, localization to the nucleus may enable the compound to interact with transcription factors and influence gene expression directly.
属性
IUPAC Name |
4-(3-methoxyphenyl)-1-propan-2-yl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridine-3,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-9(2)19-15-14(16(21)18-19)12(8-13(20)17-15)10-5-4-6-11(7-10)22-3/h4-7,9,12H,8H2,1-3H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLYDUOFQYUYQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C(CC(=O)N2)C3=CC(=CC=C3)OC)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1-oxo-2(1H)-phthalazinyl)acetyl]alanine](/img/structure/B4506590.png)
![6-isopropyl-3-methyl-4-(4-morpholinylcarbonyl)isoxazolo[5,4-b]pyridine](/img/structure/B4506605.png)

![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B4506612.png)
![N-[(4-bromo-1H-indol-1-yl)acetyl]glycine](/img/structure/B4506622.png)
![2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4506629.png)
![4-[({[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)methyl]benzoic acid](/img/structure/B4506634.png)
![2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B4506646.png)
![2-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-6-(4-fluoro-2-methoxyphenyl)-3(2H)-pyridazinone](/img/structure/B4506659.png)
![2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-6-(4-fluoro-2-methoxyphenyl)-3(2H)-pyridazinone](/img/structure/B4506676.png)
![3-(4-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide](/img/structure/B4506685.png)
![3-[3-(1-ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)propanamide](/img/structure/B4506694.png)

![5-[4-(5-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-5-oxo-N-1,3-thiazol-2-ylpentanamide](/img/structure/B4506709.png)
